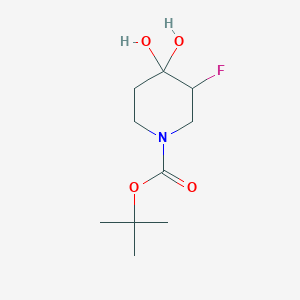

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGJBCDWYNSTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Fluorinated piperidines represent a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2][3] The introduction of fluorine can significantly alter basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing therapeutic efficacy and safety profiles.[4] This guide provides a detailed, in-depth examination of a robust synthetic pathway to tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, a valuable and versatile building block for drug discovery. We will explore the mechanistic rationale behind the chosen two-step synthetic strategy, which proceeds via the key intermediate tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific reasoning that underpins this efficient synthesis.

The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[3][4] When combined with fluorine, its utility is greatly amplified. The strategic placement of a fluorine atom, particularly adjacent to the basic nitrogen, can profoundly influence the molecule's pKa. This modulation is critical for optimizing drug-target interactions and improving pharmacokinetic properties, such as reducing interaction with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4]

The title compound, this compound, is of particular interest. It is the hydrated form of the corresponding α-fluoroketone. The presence of the electron-withdrawing fluorine atom at the α-position significantly increases the electrophilicity of the carbonyl carbon, making the ketone susceptible to hydration to form a stable geminal diol (hydrate).[5][6] This stable hydrate serves as a masked ketone, offering unique reactivity and handling properties, making it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis into manageable, well-precedented transformations. The target gem-diol is recognized as the hydrate of an α-fluoroketone. This key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, can be synthesized from a readily available commercial starting material, N-Boc-4-piperidone, via electrophilic fluorination.

Caption: Retrosynthetic pathway for the target compound.

This strategy is advantageous due to the commercial availability and relatively low cost of N-Boc-4-piperidone[7] and the high efficiency of modern electrophilic fluorinating agents. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification.

Synthetic Protocol: A Two-Step Approach

The synthesis is executed in two primary stages: the fluorination of the protected piperidone followed by the hydration of the resulting α-fluoroketone.

Step 1: Electrophilic α-Fluorination of N-Boc-4-piperidone

3.1.1 Mechanistic Rationale Direct fluorination of a ketone at the α-position requires the formation of an enol or enolate equivalent. A common and high-yielding method involves converting the ketone into a silyl enol ether, which then reacts with an electrophilic fluorine source.[4] N-Boc-4-piperidone is first reacted with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate. This is followed by trapping with a silyl chloride (e.g., TMSCl) to form the silyl enol ether. This intermediate is then exposed to an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(benzenesulfon)imide), which delivers an electrophilic fluorine atom ("F+") to the electron-rich double bond of the enol ether to yield the desired α-fluoroketone.

3.1.2 Detailed Experimental Protocol

-

Reagents and Materials:

-

N-Boc-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution

-

Chlorotrimethylsilane (TMSCl)

-

Selectfluor®

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (e.g., 2.0 M in THF/heptane/ethylbenzene) to the cooled THF.

-

Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 2 hours. This step forms the intermediate silyl enol ether.

-

In a separate flask, dissolve Selectfluor® in acetonitrile.

-

Add the solution of the silyl enol ether to the Selectfluor® solution at room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

-

3.1.3 Characterization Data: Intermediate

| Property | Value |

| Compound Name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate |

| CAS Number | 211108-50-8 |

| Molecular Formula | C₁₀H₁₆FNO₃ |

| Molecular Weight | 217.24 g/mol |

| Appearance | Solid |

Step 2: Hydration of the α-Fluoroketone

3.2.1 Mechanistic Rationale The hydration of a ketone to a gem-diol is a reversible nucleophilic addition of water to the carbonyl group.[5] The equilibrium typically favors the ketone for steric and electronic reasons. However, the presence of a strongly electron-withdrawing group, such as the fluorine atom at the α-position, destabilizes the carbonyl group by induction, making the carbonyl carbon significantly more electrophilic.[6] This electronic effect shifts the equilibrium substantially toward the formation of the more stable hydrated gem-diol. The reaction can be catalyzed by either acid or base, which increases the rate of nucleophilic attack.[5][6] For this substrate, the reaction often proceeds simply upon treatment with water, given the high electrophilicity of the fluorinated ketone.

3.2.2 Detailed Experimental Protocol

-

Reagents and Materials:

-

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

-

Deionized water

-

Tetrahydrofuran (THF) or other suitable co-solvent

-

-

Procedure:

-

Dissolve the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in a suitable solvent like THF.

-

Add deionized water to the solution (a ratio of 1:1 THF:water is a good starting point).

-

Stir the mixture at room temperature for 4-6 hours. The progress of the hydration can be monitored by techniques such as ¹⁹F NMR or by the disappearance of the ketone signal in IR spectroscopy.

-

Upon completion, remove the organic solvent (THF) under reduced pressure.

-

The aqueous residue can be lyophilized (freeze-dried) or carefully concentrated to yield the solid this compound. The product is often sufficiently pure for subsequent steps without further purification.

-

3.2.3 Characterization Data: Final Product

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₈FNO₄ |

| Molecular Weight | 235.25 g/mol |

| Appearance | Solid |

Process Workflow and Validation

The overall synthetic workflow is designed to be efficient and self-validating. Characterization of the intermediate α-fluoroketone is a critical checkpoint that ensures the success of the key bond-forming step before proceeding to the final hydration.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This is due to fluorine's unique properties, such as its high electronegativity and small size, which can significantly enhance a drug candidate's metabolic stability, bioavailability, and target selectivity.[1][2] Within the vast landscape of fluorinated molecules, fluorinated piperidines have emerged as particularly valuable motifs. The piperidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, and the strategic placement of fluorine atoms can lock the ring into specific conformations, thereby optimizing interactions with biological targets.[3][4] This guide focuses on a specific, high-value building block: tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS Number: 1208864-35-0), providing a comprehensive overview of its synthesis, properties, and applications for professionals in drug development.

Physicochemical Properties and Structural Analysis

| Property | Value | Source |

| CAS Number | 1208864-35-0 | Internal Knowledge |

| Molecular Formula | C10H18FNO4 | Internal Knowledge |

| Molecular Weight | 235.25 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Inferred from related compounds |

The structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a fluorine atom at the 3-position, and a geminal diol at the 4-position. The Boc group is a common protecting group in organic synthesis, readily removed under acidic conditions. The fluorine atom at the C-3 position significantly influences the molecule's electronic properties and conformational preferences.

It is crucial to recognize that this geminal diol exists in equilibrium with its corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS Number: 211108-50-8). The presence of the electron-withdrawing fluorine atom at the α-position destabilizes the carbonyl group of the ketone, shifting the equilibrium towards the more stable hydrated gem-diol form in the presence of water.

Caption: Equilibrium between the ketone and its gem-diol hydrate.

Conformational Insights

The stereochemistry of the fluorine atom has a profound impact on the conformational preference of the piperidine ring. Studies on 3-fluoropiperidine derivatives have shown a strong preference for the fluorine atom to occupy an axial position.[3][4] This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions.[3][5] This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Synthesis and Experimental Protocols

The synthesis of this compound is best approached through the synthesis of its ketone precursor, followed by hydration. A robust and scalable synthetic route is outlined below.

Caption: Proposed synthetic workflow.

Step 1: Electrophilic Fluorination of N-Boc-4-piperidone

The key step in this synthesis is the introduction of the fluorine atom at the C-3 position. This is typically achieved via an electrophilic fluorination of the corresponding enolate or enol ether of N-Boc-4-piperidone. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation.[6]

Experimental Protocol:

-

Enolate Formation: To a solution of N-Boc-4-piperidone (1 equivalent) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

Fluorination: A solution of Selectfluor™ (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF) or THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Step 2: Hydration to the Gem-Diol

The hydration of the α-fluoroketone to the gem-diol is often spontaneous in the presence of water and can be facilitated by either acidic or basic conditions. For the purpose of isolating the dihydroxy compound, the purified ketone from Step 1 can be dissolved in a solvent mixture containing water.

Experimental Protocol:

-

Hydration: The purified tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and water.

-

Isolation: The solvent is removed under reduced pressure. If the product crystallizes, it can be collected by filtration. Otherwise, the residue, which is the desired this compound, can be used directly in subsequent steps or further purified if necessary. The equilibrium can be shifted back to the ketone by removing water, for example, by azeotropic distillation.

Applications in Drug Discovery and Development

The unique structural and conformational properties of this compound make it a highly valuable building block in the synthesis of complex pharmaceutical agents.

Building Block for PROTACs and Molecular Glues

A significant application of this molecule is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and the incorporation of rigid, fluorinated piperidine moieties can enhance the metabolic stability and pre-organize the PROTAC into a bioactive conformation.[8][9] The hydroxyl groups of the gem-diol can serve as attachment points for further elaboration of the linker, while the fluorine atom imparts favorable physicochemical properties.

Caption: General structure of a PROTAC.

Synthesis of Bioactive Molecules

Beyond PROTACs, this fluorinated piperidine derivative is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The functional groups on the piperidine ring can be manipulated to introduce various substituents, leading to the generation of libraries of compounds for screening against different therapeutic targets. For instance, the hydroxyl groups can be converted to other functional groups, and the Boc protecting group can be removed to allow for further derivatization at the nitrogen atom. The synthesis of fentanyl and its analogs, for example, often starts from N-Boc-4-piperidone, highlighting the utility of this class of compounds in the synthesis of complex nitrogen-containing heterocycles.

Conclusion

This compound is a sophisticated and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained, fluorinated piperidine core and a versatile gem-diol functionality makes it an ideal starting material for the synthesis of next-generation therapeutics, including PROTACs and other complex bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of novel and effective medicines.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

Conformational Analysis of Boc-Protected 3-Fluoropiperidines: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the conformational analysis of tert-butoxycarbonyl (Boc)-protected 3-fluoropiperidines, a class of building blocks increasingly utilized in drug discovery. We will explore the subtle interplay of stereoelectronic effects, steric hindrance, and solvent polarity that governs the conformational landscape of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental and computational workflows essential for characterizing these important scaffolds.

Introduction: The Strategic Value of the Fluorinated Piperidine Motif

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence the properties of the piperidine ring in several ways:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for mitigating off-target effects such as hERG channel affinity.[1]

-

Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Conformational Control: Fluorine's unique stereoelectronic properties, most notably the gauche effect, can enforce a specific ring conformation, pre-organizing the molecule for optimal binding to its biological target.[2]

The tert-butoxycarbonyl (Boc) protecting group is widely employed in the synthesis of piperidine-containing compounds due to its stability and ease of removal under acidic conditions.[3] Understanding how this bulky and electronically distinct group influences the conformational preferences of the adjacent fluorinated ring is paramount for rational drug design.

This guide will delve into the critical techniques used to elucidate the conformational behavior of Boc-protected 3-fluoropiperidines, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

The Axial vs. Equatorial Equilibrium: A Delicate Balance

The dominant conformational question for a 3-substituted piperidine is the preference of the substituent for either an axial or equatorial position on the chair-like ring. In Boc-protected 3-fluoropiperidines, this equilibrium is governed by a complex interplay of forces.

A seminal study on the closely related Boc-protected 3,5-difluoropiperidine provides crucial insights into this balance.[1] The findings from this study are highly relevant to the mono-fluorinated analogue and demonstrate a fascinating solvent-dependent conformational switching.

Key Interacting Forces:

-

Hyperconjugation (Gauche Effect): A stabilizing interaction occurs when the C-F bond is oriented gauche to an adjacent C-H or C-N bond. This involves the donation of electron density from a σ C-H or σ C-N orbital into the low-lying σ* C-F antibonding orbital. This effect often favors an axial orientation of the fluorine atom.[4]

-

Dipole-Dipole Interactions: The alignment of bond dipoles can either be stabilizing or destabilizing. Minimizing the overall molecular dipole moment can influence the conformational preference.

-

Steric Hindrance: The bulky Boc group on the nitrogen can introduce steric strain, particularly with axial substituents.

-

Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments.[1]

The following diagram illustrates the key piperidine conformations and the axial/equatorial positions.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For 3-fluoropiperidines, the key parameters are the vicinal coupling constants (³J) between the fluorine atom and adjacent protons.

The magnitude of the ³J(H,F) coupling constant is dependent on the dihedral angle between the H and F atoms, as described by the Karplus equation. This relationship allows for the unambiguous assignment of the fluorine's orientation:

-

Large ³J(H,F) values (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which occurs when the fluorine is axial .

-

Small ³J(H,F) values (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), corresponding to an equatorial fluorine.

Case Study: Boc-protected 3,5-difluoropiperidine

A detailed NMR analysis of Boc-protected 3,5-difluoropiperidine revealed a striking solvent-dependent conformational equilibrium.[1]

| Solvent | ³J(F,H) (Hz) | Inferred Conformation of Fluorine |

| Chloroform-d (CDCl₃) | 12.5 | Equatorial |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 40.4 | Axial |

| Table 1: Solvent-dependent ³J(F,H) coupling constants and inferred conformations for Boc-protected 3,5-difluoropiperidine.[1] |

This data clearly demonstrates that in a non-polar solvent like chloroform, the equatorial conformation is favored, likely to minimize steric interactions. However, in a polar aprotic solvent like DMSO, the equilibrium shifts dramatically to favor the axial conformer. This is attributed to the stabilization of the larger dipole moment of the axial conformer by the polar solvent.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the Boc-protected 3-fluoropiperidine derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. A 2D ¹H-¹⁹F HSQC experiment can be invaluable for assigning correlations.

-

Data Analysis: Measure the ³J(H,F) coupling constants from the ¹H spectrum. Compare the observed values to established ranges for axial and equatorial fluorine in six-membered rings to determine the predominant conformation.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule. While it does not directly provide information about the conformational dynamics in solution, it offers a crucial reference point and can reveal key intramolecular interactions.

To date, a public crystal structure of the parent N-Boc-3-fluoropiperidine has not been reported. However, the structures of related fluorinated piperidines have been determined, consistently showing a chair conformation for the piperidine ring.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

Computational Analysis: A Predictive and Explanatory Tool

Density Functional Theory (DFT) calculations are an indispensable tool for predicting and rationalizing the conformational preferences of molecules. They allow for the calculation of the relative energies of different conformers and can help to dissect the contributions of various stereoelectronic and steric effects.

Computational Protocol: DFT Calculations

A robust and widely accepted protocol for the conformational analysis of fluorinated piperidines involves the following steps:[1]

-

Model Building: Construct 3D models of the axial and equatorial conformers of the Boc-protected 3-fluoropiperidine.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. The M06-2X functional with the def2-QZVPP basis set has been shown to provide accurate results for this class of molecules.[1]

-

Solvation Effects: To model the influence of the solvent, employ a polarizable continuum model (PCM) corresponding to the solvent used in the NMR experiments (e.g., chloroform, DMSO).

-

Energy Calculation: Calculate the free energies (ΔG) of the optimized conformers. The difference in free energy (ΔΔG) between the axial and equatorial forms indicates the thermodynamically preferred conformation. A negative ΔΔG for the axial-to-equatorial transition suggests the equatorial conformer is more stable, and vice versa.

The following workflow illustrates the synergy between experimental and computational approaches:

Synthesis of Enantiopure Boc-Protected 3-Fluoropiperidines

Access to enantiomerically pure building blocks is often a prerequisite for the development of chiral drugs. Several strategies have been developed for the asymmetric synthesis of 3-fluoropiperidines.

Asymmetric Hydrogenation

One effective approach involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine. This method has been successfully applied to the synthesis of a syn-3-fluoro-4-aminopiperidine derivative.[1]

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Substrate Synthesis: Prepare the fluoro-enamide substrate from the corresponding 3-fluoro-4-aminopyridine via a multi-step sequence involving benzoylation, pyridinium salt formation, and partial reduction.[1]

-

Asymmetric Hydrogenation: Screen a panel of chiral phosphine ligands in combination with a suitable metal catalyst (e.g., Rhodium or Ruthenium) under a hydrogen atmosphere to identify conditions that provide high diastereoselectivity and enantioselectivity.

-

Deprotection and Boc-Protection: Remove the protecting groups from the hydrogenation product and install the Boc group to yield the desired enantiopure N-Boc-3-fluoropiperidine derivative.

Enzymatic Dynamic Kinetic Resolution

Biocatalysis offers a powerful and environmentally friendly approach to chiral synthesis. Dynamic kinetic resolution using a transaminase enzyme can be used to convert a fluoroketone precursor into an enantiomerically enriched amino-piperidine.[1]

Experimental Protocol: Enzymatic Transamination (Conceptual)

-

Substrate Synthesis: Synthesize the N-Boc-3-oxopiperidine precursor and perform an electrophilic fluorination (e.g., using Selectfluor) to obtain the corresponding fluoro-ketone.[1]

-

Enzymatic Transamination: Screen a library of transaminase enzymes in the presence of an amine donor (e.g., isopropylamine) and a cofactor (PLP). The reaction conditions (pH, temperature, solvent) are optimized to achieve high conversion and enantiomeric excess.

-

Work-up and Isolation: After the enzymatic reaction, perform a suitable work-up to isolate the desired enantiopure N-Boc-3-aminofluoropiperidine.

Conclusion and Future Outlook

The conformational analysis of Boc-protected 3-fluoropiperidines is a critical aspect of modern drug discovery. As this guide has detailed, a combination of high-resolution NMR spectroscopy and sophisticated computational modeling provides a robust framework for understanding and predicting the conformational behavior of these valuable building blocks. The pronounced solvent-dependent conformational switching observed in these systems highlights the necessity of conducting analyses in environments that mimic the biological milieu.

Future work in this area will likely focus on expanding the library of characterized fluorinated piperidines with diverse substitution patterns and on the development of more accurate and computationally efficient models to predict their conformational landscapes. The continued synergy between synthetic chemistry, spectroscopy, and computational science will undoubtedly accelerate the rational design of next-generation therapeutics incorporating this privileged scaffold.

References

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Piperidine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The piperidine moiety, a privileged N-heterocycle present in a significant portion of approved drugs, serves as a versatile template for therapeutic design.[1][2] When combined, the fluorinated piperidine scaffold offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the rationale behind designing fluorinated piperidine analogues, details key synthetic methodologies for their creation, and presents practical, field-proven protocols. We will delve into the causality behind strategic synthetic choices, from classical fluorination techniques to modern catalytic dearomatization-hydrogenation processes, offering researchers a comprehensive resource for navigating this critical area of drug discovery.

The Strategic Imperative: Why Fluorinated Piperidines?

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[2][3][4] Its three-dimensional, sp³-hybridized structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of fluorine, an element with unique and powerful properties, provides medicinal chemists with a sophisticated toolkit to address common challenges in drug development.[5][6]

The Physicochemical Impact of Fluorine

The strategic placement of fluorine can profoundly alter a molecule's properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing metabolically vulnerable C-H bonds with C-F bonds can block metabolic pathways, significantly increasing a drug's half-life and bioavailability.[6][8]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6][9] Placing fluorine on or near the piperidine ring lowers the basicity of the nitrogen atom. This reduction in pKa can be critical for improving membrane permeability and oral absorption, as a lower proportion of the compound is protonated at physiological pH.[6][10]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[7][11] This is a crucial consideration for developing CNS-active drugs.

-

Conformational Control and Binding Affinity: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring.[5] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[5][12] In some cases, the fluorine atom itself can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.[12]

The following table summarizes the predictable, yet context-dependent, effects of fluorination on key drug-like properties.

| Property | Effect of Fluorination | Rationale & Causality | Representative Citations |

| Basicity (pKa) | Decrease | Strong inductive electron withdrawal by fluorine reduces the electron density on the piperidine nitrogen, making it a weaker base. | [9][10][13] |

| Metabolic Stability | Increase | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by CYP450 enzymes). | [6][7][8] |

| Lipophilicity (logP) | Increase | Fluorine is more lipophilic than hydrogen, enhancing partitioning into nonpolar environments. | [6][11][14] |

| Binding Affinity | Often Increased | Can alter electronic distribution for better target interaction and lock the molecule in a bioactive conformation. | [5][12] |

Synthetic Strategies: A Chemist's Guide to Fluorinated Piperidines

The synthesis of fluorinated piperidines has evolved significantly, moving from challenging, multi-step sequences to more streamlined and robust catalytic methods. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and, critically, the required stereochemistry.

Strategy 1: Hydrogenation of Fluoropyridine Precursors

This is arguably the most powerful and modern approach for accessing a wide range of (multi)fluorinated piperidines.[1][15] The strategy leverages the broad commercial availability of substituted fluoropyridines and employs transition metal catalysis to achieve dearomatization and reduction in a single, highly diastereoselective step.

Causality Behind the Method: Aromatic pyridines are stable and resistant to reduction. The innovation lies in using specific catalysts, such as rhodium or palladium complexes, that can dearomatize the ring, which is then rapidly hydrogenated.[16][17] This process often proceeds with high cis-selectivity, yielding all-cis-(multi)fluorinated piperidines where the substituents are on the same face of the ring.[18]

-

Rhodium(I)-Catalyzed Dearomatization-Hydrogenation (DAH): Developed by Glorius and colleagues, this method uses a rhodium(I) complex with pinacol borane to achieve a highly diastereoselective dearomatization/hydrogenation process.[16][18] It is particularly effective for a wide range of substituted fluoropyridines.[16]

-

Palladium-Catalyzed Hydrogenation: A subsequent development showed that heterogeneous palladium catalysts (e.g., Pd/C) can also effectively hydrogenate fluoropyridines.[15][16] This method is often more robust, less sensitive to air and moisture, and can be successful for substrates that are challenging for rhodium catalysts.[15][16] A key challenge that these methods overcome is the competing hydrodefluorination pathway, which would lead to the undesired non-fluorinated product.[1]

Strategy 2: Direct Fluorination of Piperidine Scaffolds

This approach involves introducing fluorine directly onto a pre-existing piperidine or a related precursor like a dihydropyridinone. These methods are classified based on the nature of the fluorine source.

-

Electrophilic Fluorination: This involves the reaction of an electron-rich enolate or enamine derived from a piperidone with an electrophilic fluorine source ("F+").[19][20] The most common and user-friendly reagents are N-F compounds like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[20][21]

-

Causality: The choice of an electrophilic route is ideal when a piperidone precursor is readily available. The regioselectivity is controlled by the position of the enolate, which is formed under basic conditions. This method is highly effective for creating α-fluorinated carbonyl compounds.[21]

-

-

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) with a nucleophilic fluoride source ("F-").

-

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can convert a hydroxypiperidine directly into a fluoropiperidine.[13] This reaction requires careful handling of the reagents but is a powerful way to leverage chiral hydroxypiperidines to produce enantiopure fluorinated analogues.[18]

-

Fluoro-Prins Reaction: An alternative nucleophilic method involves the cyclization of homoallylic amines in the presence of a fluoride source like DMPU/HF, which acts as both a protic acid catalyst and a fluoride nucleophile to form 4-fluoropiperidines.[22]

-

Strategy 3: Stereoselective and Ring-Closing Methodologies

For ultimate control over stereochemistry and for building complex scaffolds, chemists often construct the ring from acyclic or different cyclic precursors.

-

Pd-Catalyzed [4+2] Annulation: This method can construct the fluorinated N-heterocycle by reacting an α-fluoro-β-ketoester with a cyclic carbamate, providing access to 3-fluoropiperidines.[13]

-

Oxidative Ring Opening and Reductive Amination: A stereocontrolled procedure can be employed where an unsaturated bicyclic lactam is opened via oxidative cleavage, and the resulting diformyl intermediate undergoes a double reductive amination with a fluoroalkylamine to form the fluorinated piperidine ring.[23][24] The stereochemistry of the final product is dictated by the chiral centers present in the starting lactam.[24]

-

Biocatalytic Desymmetrization: For accessing highly enantiopure building blocks, enzymes can be used. For example, a biocatalytic desymmetrization of a prochiral piperidine precursor can create a single enantiomer, which can then be subjected to fluorination, such as a photochemical decarboxylative fluorination, to yield a single-isomer product.[25]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations discussed above.

Protocol 3.1: Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine

Objective: To synthesize 2-fluoropiperidine via a robust and scalable heterogeneous hydrogenation, a method noted for its operational simplicity and tolerance to air and moisture.[15]

Materials:

-

2-Fluoropyridine

-

Palladium on Carbon (10 wt% Pd/C)

-

Methanol (MeOH), anhydrous

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Round-bottom flask with stir bar

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 2-fluoropyridine (1.0 eq), add anhydrous methanol to make a 0.2 M solution.

-

Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd) to the solution. Causality: Pd/C is a heterogeneous catalyst, simplifying removal by filtration. 5 mol% is a typical loading for achieving efficient reduction without excessive cost.

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or by charging a Parr apparatus to 50 psi).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Trustworthiness: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent downstream reaction interference.

-

In Situ Protection: Concentrate the filtrate under reduced pressure. Re-dissolve the crude amine in DCM. Cool the solution to 0 °C in an ice bath. Add saturated aqueous NaHCO₃ solution (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.2 eq). Causality: The volatile free amine is difficult to isolate. In situ protection as the Cbz-carbamate yields a stable, easily purifiable solid and prevents re-aromatization or side reactions.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the Cbz-protected 2-fluoropiperidine.

Protocol 3.2: Electrophilic Fluorination of an N-Boc-4-piperidone

Objective: To synthesize N-Boc-3-fluoro-4-piperidone using Selectfluor®, a widely used, bench-stable electrophilic fluorinating agent.[21]

Materials:

-

N-Boc-4-piperidone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions, workup, and purification

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add N-Boc-4-piperidone (1.0 eq) dissolved in a minimal amount of anhydrous THF to the flask. Stir for 10 minutes. Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: LDA is a strong, non-nucleophilic base used to quantitatively form the lithium enolate. The low temperature is critical to prevent side reactions and control the regioselectivity of deprotonation.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Trustworthiness: Using a slight excess of the fluorinating agent ensures complete conversion of the enolate. Selectfluor is chosen for its high reactivity, stability, and operational simplicity compared to gaseous or more toxic "F+" sources.

-

Quenching: Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Add EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-fluoro-4-piperidone.

Challenges and Future Outlook

Despite significant progress, challenges in the synthesis of fluorinated piperidines remain. Key hurdles include:

-

Stereocontrol: While methods for cis-selective synthesis are well-developed, achieving trans diastereomers or controlling absolute stereochemistry in complex systems can still be difficult and require multi-step, substrate-controlled approaches.[18]

-

Hydrodefluorination: In catalytic hydrogenations, the cleavage of the C-F bond remains a persistent side reaction that can lower yields and complicate purification.[1]

-

Late-Stage Fluorination: Introducing fluorine into a complex, fully elaborated molecule remains a significant challenge, though progress is being made with modern catalytic methods.[26]

The future of this field lies in the development of new catalytic systems that offer greater selectivity, broader functional group tolerance, and the ability to perform late-stage fluorinations with high predictability. The continued exploration of biocatalysis and flow chemistry will likely enable more efficient, scalable, and enantioselective syntheses of these valuable building blocks for the next generation of therapeutics.[25]

Conclusion

Fluorinated piperidine analogues stand at the intersection of two of medicinal chemistry's most powerful concepts: the privileged nature of the piperidine scaffold and the transformative effects of fluorine. The strategic synthesis of these compounds allows for the precise manipulation of molecular properties, enabling the optimization of potency, selectivity, and pharmacokinetics. By understanding the causality behind various synthetic strategies—from the robust dearomatization of fluoropyridines to the positional control of direct fluorination—researchers are well-equipped to design and create novel chemical entities with enhanced therapeutic potential. The continued innovation in synthetic methodology promises to further expand the accessibility and utility of this remarkable structural motif in the ongoing quest for safer and more effective medicines.

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencedaily.com [sciencedaily.com]

- 18. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives :: JYX [jyx.jyu.fi]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2][3] Among the vast array of fluorinated building blocks, saturated heterocycles like piperidines have garnered significant attention. This guide provides an in-depth exploration of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, the hydrated geminal diol form of N-Boc-3-fluoro-4-piperidone. We delve into the scientific rationale for its use, highlighting the critical ketone-gem-diol equilibrium stabilized by the α-fluoro substituent. Detailed, field-tested protocols for its synthetic manipulation are provided, empowering researchers to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Significance of the α-Fluoro Gem-Diol Motif

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[4] Its derivatization is a key strategy in drug discovery. The introduction of fluorine can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity.[5][6]

This compound is the geminal diol (hydrate) of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. While many simple ketones exist predominantly in their keto form in solution, the presence of a highly electronegative fluorine atom adjacent to the carbonyl group significantly alters the equilibrium, favoring the formation of the stable gem-diol.[7] This phenomenon is due to the inductive electron-withdrawing effect of the fluorine atom, which destabilizes the carbonyl dipole and stabilizes the hydrated diol form.[8]

This equilibrium is not merely a chemical curiosity; it is a strategic advantage. It provides chemists with a unique building block that can react as a ketone or present two hydrogen-bond-donating hydroxyl groups, offering dual reactivity and interaction potential.

Caption: Ketone-Gem-Diol Equilibrium.

Medicinal Chemistry Rationale: Why Use This Building Block?

The incorporation of the 3-fluoro-4,4-dihydroxypiperidine scaffold offers several tangible benefits for drug design, summarized below.

| Property | Impact of the 3-Fluoro-4,4-dihydroxy Piperidine Moiety | Scientific Rationale & References |

| Basicity (pKa) | Significant Reduction: The piperidine nitrogen becomes less basic. | The electron-withdrawing fluorine atom lowers the pKa of the conjugate acid. This is a key strategy to mitigate off-target effects, such as hERG channel affinity, which is often linked to high basicity.[9][10][11] |

| Lipophilicity (LogP) | Tunable: Can increase or decrease LogP depending on the molecular context. | While fluorine is electronegative, fluorinated alkyl groups often increase lipophilicity. The gem-diol functionality, however, introduces polarity, potentially lowering LogP and improving aqueous solubility compared to a simple ketone.[12] |

| Metabolic Stability | Enhanced: Blocks a potential site of oxidative metabolism. | The C-F bond is exceptionally strong. Placing a fluorine atom at C3 can sterically and electronically shield adjacent positions from enzymatic degradation by cytochrome P450 enzymes.[6] |

| Conformational Control | Influences Ring Pucker: The gauche effect preference of the C-F bond can lock the piperidine ring into a specific conformation. | This pre-organization can lead to higher binding affinity for the target protein by reducing the entropic penalty of binding.[4] |

| Target Interactions | Dual Functionality: The gem-diol provides two H-bond donors, while the ketone form offers an H-bond acceptor. | This versatility allows the scaffold to form critical hydrogen bond interactions within a protein's binding site, enhancing potency and selectivity. |

Synthetic Utility & Core Protocols

The true power of this building block lies in its synthetic versatility. Although it exists as a gem-diol, it readily undergoes reactions typical of a ketone. The following protocols provide robust, step-by-step methods for key transformations. For practical purposes, these reactions start with the commercially available ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, which serves as the direct precursor to the gem-diol in situ.

Caption: Synthetic pathways from the core building block.

Protocol 1: Reductive Amination

Objective: To introduce molecular diversity by forming a C-N bond at the C4 position. This is a cornerstone reaction for library synthesis.

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is milder than other hydride reagents like sodium cyanoborohydride, is non-toxic, and is effective at slightly acidic pH, which is ideal for iminium ion formation without causing significant Boc-deprotection.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) |

| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | 217 mg (1.0 mmol) |

| Primary/Secondary Amine (R¹R²NH) | - | 1.1 mmol (1.1 eq) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg (1.5 mmol) |

| Acetic Acid (AcOH) | 60.05 | ~6 µL (0.1 mmol) |

| Dichloromethane (DCM) | - | 10 mL |

Procedure:

-

To a clean, dry round-bottom flask, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (217 mg, 1.0 mmol) and the desired amine (1.1 mmol).

-

Dissolve the solids in dichloromethane (10 mL).

-

Add a catalytic amount of acetic acid (~0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may bubble slightly.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired 3-fluoro-4-aminopiperidine derivative.

Protocol 2: Diastereoselective Reduction to 3-Fluoro-4-hydroxypiperidines

Objective: To synthesize fluorinated hydroxypiperidine scaffolds, which are valuable intermediates for compounds like those found in several kinase inhibitor programs.[13][][15]

Rationale: Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for converting ketones to alcohols. The stereochemical outcome (syn vs. anti) is influenced by the steric environment and the approach trajectory of the hydride, often leading to a mixture of diastereomers that may be separable by chromatography.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) |

| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | 217 mg (1.0 mmol) |

| Sodium Borohydride (NaBH₄) | 37.83 | 57 mg (1.5 mmol) |

| Methanol (MeOH) | - | 10 mL |

Procedure:

-

Dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (217 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS.

-

Work-up: Carefully add acetone (2-3 mL) to quench any excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify by flash column chromatography. The two diastereomers, (3S,4R/3R,4S)- and (3S,4S/3R,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, can often be separated at this stage.

Protocol 3: Boc-Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group, revealing the secondary amine for subsequent functionalization (e.g., acylation, alkylation, sulfonylation).

Rationale: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. It is highly effective and volatile, making its removal straightforward. The reaction is typically fast and clean.

Materials:

| Reagent | M.W. | Amount (1 mmol scale) |

| Boc-protected piperidine derivative | - | 1.0 mmol |

| Trifluoroacetic Acid (TFA) | 114.02 | 1-2 mL |

| Dichloromethane (DCM) | - | 5 mL |

Procedure:

-

Dissolve the Boc-protected piperidine substrate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (1-2 mL, ~20-40% v/v).

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Note: The product will be the TFA salt.

-

To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free piperidine. Alternatively, the TFA salt can be used directly in subsequent reactions if a non-basic nucleophile is required.

Conclusion

This compound and its ketone precursor represent a high-value, versatile building block for medicinal chemistry. The strategic placement of the fluorine atom provides a powerful lever to fine-tune the physicochemical properties of lead compounds, addressing common liabilities such as metabolic instability and off-target basicity. The dual nature of the ketone/gem-diol system offers unique opportunities for synthetic diversification and molecular recognition. The protocols outlined herein provide a robust foundation for researchers to confidently incorporate this valuable scaffold into their drug discovery programs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 7. Geminal diol - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 15. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comprehensive Guide to the N-Boc Deprotection of 3-Fluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoropiperidines and the N-Boc Protecting Group

The 3-fluoropiperidine moiety is a privileged scaffold in modern medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability. This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1]

This application note provides a detailed protocol for the N-Boc deprotection of 3-fluoropiperidine derivatives, offering insights into the chemical principles, practical considerations, and troubleshooting strategies.

The Impact of 3-Fluoro Substitution on N-Boc Deprotection

The presence of an electron-withdrawing fluorine atom at the 3-position of the piperidine ring decreases the basicity of the nitrogen atom.[1][2] This reduction in basicity means that the initial protonation of the carbamate, the first step in the acid-catalyzed deprotection mechanism, is more challenging compared to its non-fluorinated analog. Consequently, the deprotection of N-Boc-3-fluoropiperidine may require more stringent acidic conditions or extended reaction times to achieve complete conversion.

Furthermore, upon deprotection, the resulting 3-fluoropiperidinium salt exhibits a strong preference for a conformation where the fluorine atom occupies an axial position. This is attributed to stabilizing electrostatic interactions between the C-F dipole and the protonated nitrogen.

Deprotection Protocols

Two common and effective methods for the N-Boc deprotection of 3-fluoropiperidine derivatives are treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for N-Boc deprotection.

Causality Behind Experimental Choices:

-

TFA: A strong acid that efficiently protonates the Boc group, initiating its cleavage.

-

DCM: A common solvent that provides good solubility for many organic compounds and is relatively inert under these acidic conditions.

-

Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to undesired side reactions, such as alkylation of electron-rich aromatic rings. Scavengers like triisopropylsilane (TIS) or thioanisole are used to trap this cation.

Experimental Workflow Diagram:

Caption: Workflow for TFA-mediated N-Boc deprotection.

Step-by-Step Methodology:

-

Dissolve the N-Boc-3-fluoropiperidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, approximately 0.1 M).

-

Add a scavenger, such as triisopropylsilane (TIS, 1.1 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 10-20 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. For isolation of the TFA salt, proceed to step 10.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting 3-fluoropiperidine derivative can be further purified by column chromatography or crystallization if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another robust option and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[3][4][5]

Causality Behind Experimental Choices:

-

HCl in Dioxane: A strong acid solution that is commercially available and effective for Boc deprotection. The use of an anhydrous solution is crucial to avoid unwanted side reactions with water.

-

Dioxane: A solvent that is compatible with the acidic conditions and can facilitate the precipitation of the hydrochloride salt.

Experimental Workflow Diagram:

Caption: Workflow for HCl-mediated N-Boc deprotection.

Step-by-Step Methodology:

-

To a stirred solution of the N-Boc-3-fluoropiperidine derivative (1.0 equiv) in a suitable solvent like methanol or dioxane (optional, can be run neat), add a solution of 4M HCl in dioxane (5-10 equiv).

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the 3-fluoropiperidine hydrochloride salt often precipitates from the reaction mixture.

-

Collect the solid by filtration and wash with a non-polar solvent such as diethyl ether to remove any soluble impurities.

-

Dry the solid under vacuum to obtain the desired product.

-

If a precipitate does not form, the solvent can be removed in vacuo to yield the hydrochloride salt.

Data Presentation: Comparison of Deprotection Conditions

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Work-up | Product Form |

| TFA (10-20 equiv) | DCM | 0 to RT | 2-4 | Aqueous basic wash | Free amine or TFA salt |

| 4M HCl in Dioxane (5-10 equiv) | Dioxane/MeOH | RT | 1-4 | Filtration or evaporation | Hydrochloride salt |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, this may be due to the reduced basicity of the fluorinated piperidine. Consider increasing the reaction time, the concentration of the acid, or gently warming the reaction mixture. However, be aware that harsher conditions may lead to side reactions.

-

Side Product Formation: The formation of t-butylated byproducts can be suppressed by the addition of scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole.[6]

-

Product Solubility: The hydrochloride or trifluoroacetate salts of 3-fluoropiperidine derivatives may have different solubility profiles compared to their free base counterparts. This can be advantageous for purification by precipitation.

-

Monitoring the Reaction: It is crucial to monitor the reaction progress closely using TLC or LC-MS to avoid over-exposure to strong acids, which could lead to degradation of other sensitive functional groups in the molecule.

Conclusion

The N-Boc deprotection of 3-fluoropiperidine derivatives is a critical transformation in the synthesis of many pharmaceutically relevant compounds. While standard acidic conditions are generally effective, the electron-withdrawing nature of the fluorine substituent necessitates careful consideration of the reaction parameters. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can confidently and efficiently deprotect these valuable building blocks.

References

- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Derivatization Reactions of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The strategic incorporation of fluorine into this structure offers a powerful tool to modulate key drug-like properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity (logP), and binding affinity for its biological target.[2] Specifically, the presence of a fluorine atom at the 3-position of the piperidine ring can lower the basicity (pKa) of the ring nitrogen, which may reduce off-target effects such as hERG channel binding, a common cause of cardiotoxicity.[3]

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a versatile building block for the synthesis of novel fluorinated piperidine derivatives.[4] It exists in equilibrium with its ketone form, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, which is the primary substrate for a variety of derivatization reactions.[5][6] This guide provides a detailed exploration of the key derivatization reactions of this compound, offering both mechanistic insights and practical, step-by-step protocols for laboratory application.

Chemical Reactivity and Synthetic Potential

The primary sites for derivatization on this compound are the geminal diol at the C4 position and the Boc-protected nitrogen at the N1 position. The geminal diol is in a reversible equilibrium with the corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[5][7] Most derivatization reactions at the C4 position proceed via this ketone intermediate.

The presence of the electron-withdrawing fluorine atom at the adjacent C3 position enhances the electrophilicity of the carbonyl carbon in the ketone form, potentially increasing its reactivity towards nucleophiles. Understanding this equilibrium and the electronic effects of the fluorine substituent is crucial for designing successful synthetic strategies.

Below is a diagram illustrating the key reactive sites and the central ketone-gem-diol equilibrium.

Core Derivatization Protocols

This section provides detailed, step-by-step protocols for key derivatization reactions. The causality behind experimental choices is explained to ensure reproducibility and facilitate troubleshooting.

Reductive Amination of the 4-Oxo Group

Reductive amination is a powerful method for introducing a wide range of amine-containing substituents at the C4 position, providing access to novel 4-amino-3-fluoropiperidine derivatives.[8][9] The reaction typically proceeds in one pot by first forming an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in situ reduction.

Protocol: Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate

This protocol is adapted from established procedures for the reductive amination of fluorinated piperidones.[8]

Materials:

-

tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate (or its hydrate, the title compound)

-

Ammonium formate

-

Palladium on activated carbon (10% w/w)

-

Methanol (MeOH), anhydrous

-

Diatomaceous earth (Celite®)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq).

-

Add methanol to dissolve the starting material.

-

To this solution, add ammonium formate (1.5 eq).

-

Carefully add 10% palladium on carbon (0.1 eq by weight).

-

Equip the flask with a reflux condenser and heat the reaction mixture to 50 °C with vigorous stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified further by column chromatography on silica gel if necessary.

Causality and Experimental Insights:

-

Choice of Reducing Agent: While various reducing agents can be used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), the use of ammonium formate with Pd/C offers a straightforward and effective method for direct amination.[10][11]

-

Reaction Monitoring: It is crucial to monitor the reaction to avoid over-reduction or side product formation.

-

Work-up: Filtration through diatomaceous earth is essential for the complete removal of the heterogeneous palladium catalyst, which can otherwise interfere with subsequent steps or biological assays.

Ketalization of the 4,4-Dihydroxy Group

Ketalization of the geminal diol (or the ketone) is a useful strategy for protecting the C4 position or for introducing new functionalities.[12] This reaction is typically acid-catalyzed and involves the reaction with a diol, such as ethylene glycol, to form a cyclic ketal.

Protocol: Synthesis of a 4,4-Ethylenedioxy-3-fluoropiperidine Derivative

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Toluene or benzene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of PTSA (0.05 eq) in a round-bottom flask.

-

Add a solvent that forms an azeotrope with water, such as toluene.

-

Attach a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope, driving the equilibrium towards ketal formation.

-

Continue refluxing until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-